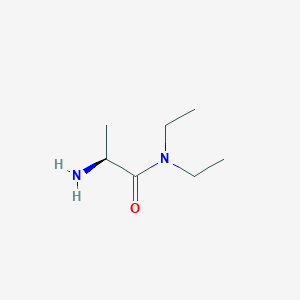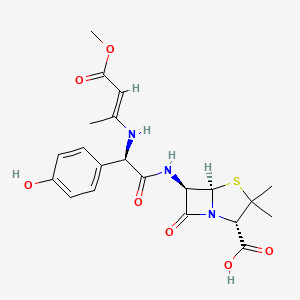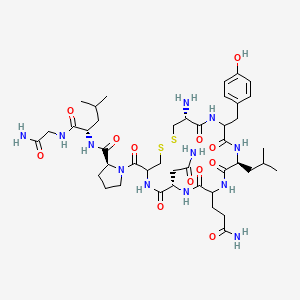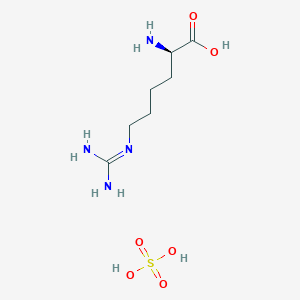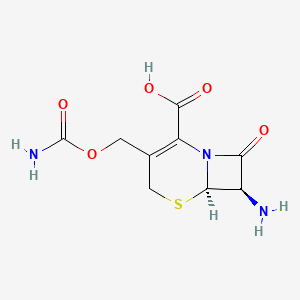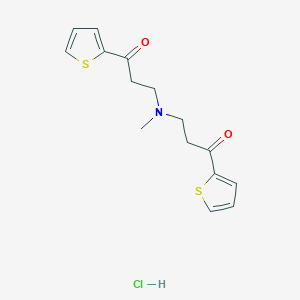
3,3'-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride is a chemical compound known for its role as an impurity in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization . The compound has a molecular formula of C15H18NO2S2Cl and a molecular weight of 343.89 g/mol .
Vorbereitungsmethoden
The synthesis of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride involves the reaction of 1-(2-thienyl)-1-propanone with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical compounds and its potential effects on drug efficacy and safety.
Wirkmechanismus
The mechanism of action of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets and pathways. As an impurity in Duloxetine, it may affect the drug’s pharmacokinetics and pharmacodynamics. The compound’s molecular structure allows it to interact with various enzymes and receptors, potentially influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride can be compared with other similar compounds, such as:
3,3’-(Methylimino)bis(1-phenyl-1-propanone): Similar in structure but with phenyl groups instead of thienyl groups.
Duloxetine: The parent compound from which 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride is an impurity
The uniqueness of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride lies in its specific structure and its role as an impurity in Duloxetine, which can influence the drug’s properties and effects .
Eigenschaften
Molekularformel |
C15H18ClNO2S2 |
|---|---|
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
3-[methyl-(3-oxo-3-thiophen-2-ylpropyl)amino]-1-thiophen-2-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H17NO2S2.ClH/c1-16(8-6-12(17)14-4-2-10-19-14)9-7-13(18)15-5-3-11-20-15;/h2-5,10-11H,6-9H2,1H3;1H |
InChI-Schlüssel |
IMRYQKYTXHHUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)C1=CC=CS1)CCC(=O)C2=CC=CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



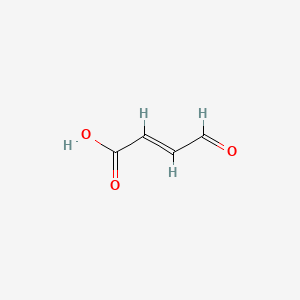
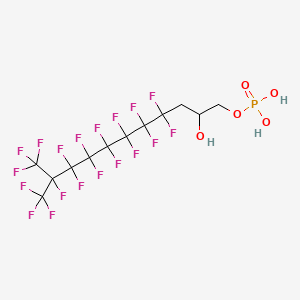
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
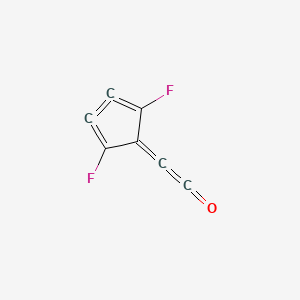

![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
